Summary of the Application: 6-Bromo-2-benzothiazolinone has been used in the study of photosynthetic processes. Specifically, it has been used in the synthesis of derivatives that inhibit photosynthetic processes in spinach chloroplasts and the chlorophyll production in Chlorella vulgaris .
Results or Outcomes: The results indicate that 6-Bromo-2-benzothiazolinone and its derivatives inhibit photosynthetic processes in spinach chloroplasts and the chlorophyll production in Chlorella vulgaris . .
Summary of the Application: 6-Bromo-2-benzothiazolinone is used as a starting material in the synthesis of various organic compounds. It is particularly useful in the synthesis of 2-Alkylthio-6-aminobenzothiazoles and their 6-N-substituted derivatives .
Results or Outcomes: The results indicate that 6-Bromo-2-benzothiazolinone can be successfully used to synthesize 2-Alkylthio-6-aminobenzothiazoles and their 6-N-substituted derivatives . .
Summary of the Application: 6-Bromo-2-benzothiazolinone is used as a starting material in the synthesis of various organic compounds . It is particularly useful in the synthesis of 2-Alkylthio-6-aminobenzothiazoles and their 6-N-substituted derivatives .
6-Bromo-2-benzothiazolinone is an organic compound with the chemical formula CHBrNOS and a CAS number of 62266-82-4. It appears as a solid, typically in the form of white to slightly pale yellow crystals or powder. The compound has a melting point of approximately 230°C, indicating its stability at elevated temperatures. Its structure features a benzothiazole ring, which is characterized by a fused benzene and thiazole ring system, with a bromine atom substituted at the 6-position of the benzothiazole moiety .
Research indicates that 6-Bromo-2-benzothiazolinone exhibits notable biological activities:
Several methods exist for synthesizing 6-Bromo-2-benzothiazolinone:
6-Bromo-2-benzothiazolinone finds applications across various fields:
Studies on the interactions of 6-Bromo-2-benzothiazolinone focus on its reactivity with biological molecules and other chemical species. These studies help elucidate its mechanism of action and potential side effects when used in pharmaceuticals or agricultural applications. Interaction studies often involve:
Several compounds share structural similarities with 6-Bromo-2-benzothiazolinone. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
2-Amino-6-bromobenzothiazole | CHBrNS | Contains an amino group, enhancing its reactivity |
6-Bromo-2-methyl-1,3-benzothiazole | CHBrNS | Methyl substitution alters solubility and reactivity |
2-Benzothiazolylazo Compounds | Variable | Azo compounds derived from benzothiazoles exhibit vibrant colors |
Uniqueness of 6-Bromo-2-benzothiazolinone:
This compound is distinguished by its specific bromination pattern and its unique combination of properties that enable diverse applications in pharmaceuticals and analytical chemistry. Its structural framework allows for significant reactivity while maintaining stability under various conditions .
Irritant